(2-Chlorophenyl)(cyclohexyl)methanol
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Overview
Description
(2-Chlorophenyl)(cyclohexyl)methanol is an organic compound characterized by a phenyl ring substituted with a chlorine atom and a cyclohexyl group attached to a methanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common synthetic route involves the reaction of cyclohexyl magnesium chloride with 2-chlorobenzaldehyde followed by reduction.
Reduction of Ketones: Another method includes the reduction of 2-chlorophenyl(cyclohexyl) ketone using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization.
Types of Reactions:
Oxidation: Oxidation of this compound can produce corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide (OH-) or amine (NH3) under basic conditions.
Major Products Formed:
Oxidation: 2-Chlorophenyl(cyclohexyl) ketone or 2-chlorophenyl(cyclohexyl) carboxylic acid.
Reduction: (2-Chlorophenyl)(cyclohexyl) amine or other reduced derivatives.
Substitution: 2-hydroxyphenyl(cyclohexyl) methanol or 2-amino phenyl(cyclohexyl) methanol.
Scientific Research Applications
(2-Chlorophenyl)(cyclohexyl)methanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Chlorophenyl)(cyclohexyl)methanol exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.
Comparison with Similar Compounds
2-Chlorophenol: Similar in structure but lacks the cyclohexyl group.
Cyclohexanol: Similar in structure but lacks the chloro-substituted phenyl group.
Benzyl alcohol: Similar in having a benzene ring and an alcohol group but lacks the cyclohexyl group.
Uniqueness: (2-Chlorophenyl)(cyclohexyl)methanol is unique due to its combination of a chloro-substituted phenyl ring and a cyclohexyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
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Biological Activity
(2-Chlorophenyl)(cyclohexyl)methanol is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects. We will also present data tables summarizing key findings and case studies from recent research.
Chemical Structure and Properties
The chemical structure of this compound consists of a chlorophenyl group attached to a cyclohexylmethanol moiety. This structural configuration is significant as it influences the compound's lipophilicity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including Mycobacterium tuberculosis. In a screening of several compounds, it was observed that derivatives similar to this compound exhibited significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) often below 20 µM .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µM) | % Inhibition |
---|---|---|
This compound | <20 | >30 |
4-phenylpiperidine | 6.3 | 100 |
Aminomethylquinoxaline | 7.8 | 98 |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using HepG2 liver cancer cells. The compound demonstrated a range of cytotoxicity, with an IC20 value indicating low cytotoxicity at concentrations greater than 40 µM . This suggests that while the compound is effective against certain pathogens, it may have a favorable safety profile in terms of cytotoxicity.
Table 2: Cytotoxicity Data
Compound | IC20 (µM) | Selectivity Index (SI) |
---|---|---|
This compound | >40 | - |
Acetyl indole | 4.5 | 30 |
Aminopyridylpyrimidine | 10 | 0.028 |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in vivo and in vitro.
- Study on Antimicrobial Efficacy : In a controlled experiment, derivatives of this compound were tested against strains of Mycobacterium tuberculosis, showing promising results with significant bacterial growth inhibition compared to control groups .
- Cytotoxicity Assessment : A study involving HepG2 cells assessed the compound's cytotoxicity, revealing that it could be a viable candidate for further development as an antimicrobial agent without significant toxicity at therapeutic concentrations .
Discussion
The biological activity of this compound indicates its potential as an antimicrobial agent with acceptable cytotoxicity levels. Its structural features contribute to its lipophilicity and interaction with biological targets, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
(2-chlorophenyl)-cyclohexylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKBCVKXQZTWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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